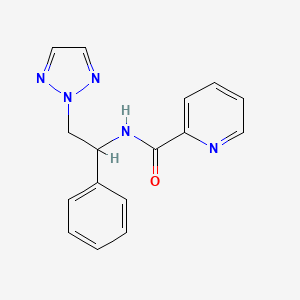

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

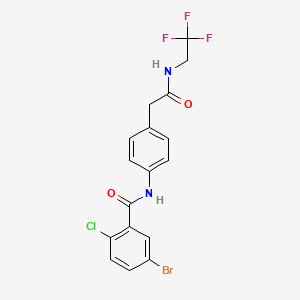

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of similar triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

This compound is part of a series of novel 1H-1,2,3-triazole analogs that were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The reaction mechanisms and how different conditions and structure substrates can influence the direction for reactions have been discussed .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable . They exist in equilibrium in solutions and have very close values of Gibbs energy . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles .Scientific Research Applications

Chemical and Biological Interactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide and its derivatives have been studied for their varied applications in chemical and biological fields. These compounds have shown significant potential due to their unique structural properties, which enable diverse interactions and reactions.

Kinase Inhibition and Disease Treatment Potential

One area of interest has been the evaluation of derivatives of picolinamide, such as N-(triazolylthiazol-2-yl) and N-(triazolylthienyl) benzamide and picolinamide derivatives, for their ability to inhibit ASK1 kinase. ASK1 kinase is implicated in various diseases, and these compounds have shown nanomolar potency as inhibitors, suggesting their utility in treating a broad range of conditions by modulating kinase activity (Norman, 2012).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, N-(aryl)picolinamides have been used to study their interaction with metals such as iridium, leading to the formation of complexes through N-H and C-H bond activations. These studies provide insights into the bonding and structural aspects of metal complexes, which have implications for catalysis and material science (Dasgupta et al., 2008).

Organic Synthesis and Drug Development

Furthermore, derivatives of picolinamide have been explored for their role in organic synthesis and drug development. For example, 5H-oxazol-4-ones, utilizing picolinamide derivatives, have been used as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating the versatility of these compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Trost, Dogra, & Franzini, 2004).

Advanced Materials and Optoelectronics

The interaction of N-(aryl)picolinamide complexes with metals has not only provided insights into new coordination modes but also led to the development of materials with potential applications in optoelectronics and molecular electronics. Such studies contribute to the advancement of materials science by exploring the electronic properties and applications of these complexes in devices (Nag, Butcher, & Bhattacharya, 2007).

Mechanism of Action

Target of Action

The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide are orexin receptors . These receptors, also known as hypocretin receptors, play a crucial role in regulating arousal, wakefulness, and appetite .

Mode of Action

This compound acts as a dual orexin receptor antagonist . It blocks the binding of orexin A and B neuropeptides to orexin-1 and orexin-2 receptors, thereby inhibiting their function . This results in the suppression of wakefulness and arousal .

Biochemical Pathways

The compound’s action on orexin receptors affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .

Pharmacokinetics

Triazole compounds, in general, are known for theirhigh chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . This suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of arousal and wakefulness . This makes it potentially useful for treating conditions characterized by excessive wakefulness, such as insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH . .

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-8-4-5-9-17-14)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZCXYMYRPSMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)

![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]-glycinato]nickel](/img/structure/B2473107.png)

![5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione](/img/structure/B2473110.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2473118.png)